N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
Description
N-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 2-chlorophenyl group at the nitrogen atom and a pyrrole ring at the terminal carbon. This compound shares structural similarities with analogs featuring variations in the aromatic substituent (e.g., chlorobenzyl vs. chlorophenyl) or additional heterocyclic moieties (e.g., pyridinyl groups).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECAJKYTCQDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the reaction of 2-chloroaniline with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrole under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide with two analogs from the provided evidence:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Variations: N-(2-Chlorobenzyl) analog (CAS 1251706-68-9) replaces the 2-chlorophenyl group with a 2-chlorobenzyl moiety, introducing an additional methylene (-CH₂-) spacer. This increases molecular weight (276.76 vs. hypothetical ~263 for the target compound) and may enhance lipophilicity due to the benzyl group’s hydrophobic nature . 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-yl) analog (CAS 1574327-30-2) incorporates a pyridine ring at the amide nitrogen and a 4-chlorophenyl group at the butanamide’s third carbon.
The 4-methylpyridin-2-yl substituent in the second analog (CAS 1574327-30-2) adds a basic nitrogen atom, which could alter protonation states under physiological conditions .
Molecular Weight and Complexity :
- The pyridine-containing analog (MW 353.80) is significantly heavier than the benzyl-substituted compound (MW 276.76), reflecting its larger heterocyclic system. Higher molecular weight may impact pharmacokinetic properties such as membrane permeability or metabolic stability.
Implications of Structural Differences
- Bioactivity : The substitution pattern on the aromatic ring (e.g., 2-chloro vs. 4-chloro) may dictate target selectivity. For instance, 2-chloro substituents are common in ligands for central nervous system receptors, while pyridine rings are prevalent in kinase inhibitors .
- Synthetic Accessibility : The absence of a methylene spacer in the target compound (vs. the benzyl analog) may simplify synthesis but reduce conformational flexibility.
Biological Activity
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chlorophenyl group and a pyrrole moiety linked through a butanamide chain, which contributes to its unique biological and chemical properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Effects : Preliminary investigations indicate that this compound may possess anticancer properties. It appears to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, although the exact pathways involved require further elucidation.
- Neuroactive Properties : There is emerging evidence that this compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For example, it has been suggested that the compound inhibits certain ion channels and enzymes critical for cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways involved in apoptosis. This suggests that the compound could serve as a lead for developing new anticancer agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial studies indicate:
Q & A
Q. What advanced techniques elucidate reaction mechanisms in amide bond formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
